N,N-Dimethyltetradecylamine
Overview
Description
N,N-Dimethyltetradecylamine is a tertiary amine with the molecular formula C16H35N. It is known for its applications in various industries, including its use as a surfactant, corrosion inhibitor, and antimicrobial agent. The compound is characterized by its long alkyl chain, which imparts unique physicochemical properties.
Scientific Research Applications
N,N-Dimethyltetradecylamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of surfactants and emulsifiers.
Biology: Employed in the isolation of recombinant proteins and as a cell permeabilization agent.
Medicine: Investigated for its antimicrobial properties against bacteria and fungi.
Industry: Utilized as a corrosion inhibitor in metalworking fluids and as an additive in detergents to enhance foaming and emulsifying properties.
Safety and Hazards
Mechanism of Action
Target of Action
N,N-Dimethyltetradecylamine is a versatile compound with a wide range of applications. It primarily targets the cell membranes of microorganisms, acting as an antimicrobial agent . It also interacts with various substances in its applications as a surfactant, corrosion inhibitor, and extraction agent .
Mode of Action
The compound’s mode of action is primarily through the protonation of hydroxyl groups on its molecule . This increases its solubility in water and surfactant systems, enhancing its interaction with its targets .
Biochemical Pathways
In its role as a surfactant, it helps to lower the surface tension between two liquids or a liquid and a solid, facilitating the mixing of substances that are normally immiscible .
Result of Action
The primary result of this compound’s action is the disruption of microbial cell membranes, leading to their death . This makes it an effective antimicrobial agent. Additionally, its surfactant properties allow it to improve the foaming and emulsifying properties of detergent compositions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its antimicrobial activity may be affected by the presence of organic matter, pH, and temperature. Its effectiveness as a surfactant can be influenced by the presence of other surfactants or solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethyltetradecylamine can be synthesized through the alkylation of dimethylamine with tetradecyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to maintain consistent quality and yield. The process involves the controlled addition of dimethylamine and tetradecyl chloride, followed by purification steps such as distillation to remove impurities and unreacted starting materials.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form N-oxides, which are useful as surfactants and emulsifiers.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Quaternization: this compound can react with alkyl halides to form quaternary ammonium salts, which are widely used as disinfectants and fabric softeners.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Substitution: Alkyl halides or sulfonates are typical reagents for substitution reactions.
Quaternization: Alkyl halides such as methyl iodide or benzyl chloride are used under mild heating conditions.
Major Products:
N-Oxides: Formed from oxidation reactions.
Substituted Amines: Resulting from nucleophilic substitution.
Quaternary Ammonium Salts: Produced through quaternization.
Comparison with Similar Compounds
- N,N-Dimethyldodecylamine
- N,N-Dimethylhexadecylamine
- N,N-Dimethyloctylamine
Comparison: N,N-Dimethyltetradecylamine is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective as a surfactant and antimicrobial agent compared to shorter or longer chain analogs. For instance, N,N-Dimethyldodecylamine has a shorter chain, making it less effective in applications requiring strong hydrophobic interactions, while N,N-Dimethylhexadecylamine has a longer chain, which may result in decreased solubility and increased viscosity in formulations.
Properties
IUPAC Name |
N,N-dimethyltetradecan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)3/h4-16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBHPFQSSDCYSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35N | |
Record name | DIMETHYLTETRADECANAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21804 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4026927 | |
Record name | Dimethyl(tetradecyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4026927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimethyltetradecanamine appears as a light yellow liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid, Light yellow liquid with a fishy odor; [CAMEO] Colorless to yellow liquid; Clear or slightly cloudy with a fishy odor; [MSDSonline] | |
Record name | DIMETHYLTETRADECANAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21804 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-Tetradecanamine, N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyl myristamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4955 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0015 [mmHg] | |
Record name | Dimethyl myristamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4955 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
LIQUID | |
CAS No. |
112-75-4 | |
Record name | DIMETHYLTETRADECANAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21804 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Tetradecyldimethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl myristamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyltetradecylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78319 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Tetradecanamine, N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyl(tetradecyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4026927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl(tetradecyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.639 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYL MYRISTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E4O85D8T2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DIMETHYL MYRISTAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2785 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the antimicrobial mechanism of action of N,N-Dimethyltetradecylamine?
A1: While a precise mechanism is not fully detailed in the provided research, this compound, as a quaternary ammonium compound, likely disrupts bacterial cell membranes. [] This disruption can lead to cell leakage and ultimately cell death. [] The length of the alkyl chain, in this case, 14 carbons, plays a significant role in its antimicrobial efficacy. []
Q2: How does the length of the alkyl chain in this compound derivatives affect their antibacterial activity?
A2: Studies comparing this compound to its dodecyl and hexadecyl counterparts show a clear trend: the C14 (tetradecyl) chain exhibits superior bactericidal activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. [] This suggests an optimal chain length for membrane interaction and disruption.
Q3: Can this compound be used to modify materials for enhanced antimicrobial properties?
A3: Yes, research demonstrates the successful modification of medical-grade silicone with this compound. [] This modification, termed WinGard-1, results in significant bactericidal activity against uropathogenic E. coli, attributed to contact killing rather than leaching. [] This highlights its potential in developing antimicrobial surfaces for medical devices.
Q4: What is the role of this compound in forming hierarchical porous metal-organic frameworks (HP-MOFs)?
A4: this compound can act as a template in the solvothermal synthesis of HP-MOFs like Cu-BTC and ZIF-8. [] Its presence directs the formation of mesopores and macropores within the framework. [] This templating effect allows for the tunable porosity of HP-MOFs, influencing their properties and potential applications.
Q5: Has this compound been detected in environmental samples?
A5: Yes, a study investigating the impact of hydraulic fracturing on groundwater detected this compound in samples with elevated diesel-range organic compounds. [] While the overall contamination rate remained low, this finding emphasizes the need for further research into its potential environmental impact and fate.
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C16H35N. Its molecular weight is 241.46 g/mol. []
Q7: How is this compound used in analytical chemistry?
A7: this compound, along with N,N-Dimethylhexylamine, has been successfully employed as an ion-pairing reagent in high-performance liquid chromatography (HPLC). [] This allows for the effective separation and identification of radiolabeled phosphonates like [68Ga]Ga/[177Lu]Lu-EDTMP and [68Ga]Ga/[177Lu]Lu-DOTA-Zoledronate. []
Q8: Are there studies investigating the vapor pressure and enthalpy of vaporization of this compound?
A8: Yes, correlation gas chromatography has been used to determine the vaporization enthalpy and vapor pressure of this compound. [] At 298.15 K, it exhibits a vaporization enthalpy of 77.3 ± 1.9 kJ/mol and a vapor pressure of 0.091 Pa. [] These parameters are essential for understanding its volatility and potential for atmospheric release.
Q9: Can the surface activity of this compound be exploited in emulsion formulations?
A9: Absolutely. When combined with ferrocenecarboxylic acid (FA), this compound forms a surfactant capable of stabilizing emulsions. [] The resulting emulsion displays both redox and pH-responsive behavior, highlighting its potential in controlled release and stimuli-responsive systems. []
Q10: What spectroscopic techniques are used to characterize this compound and its derivatives?
A10: Several spectroscopic methods are employed, including:
- FTIR (Fourier-Transform Infrared Spectroscopy): Confirms the presence of specific functional groups and verifies successful synthesis. [, ]
- 1H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): Provides detailed structural information, confirming the arrangement of hydrogen atoms within the molecule. [, , ]
- MS (Mass Spectrometry): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.